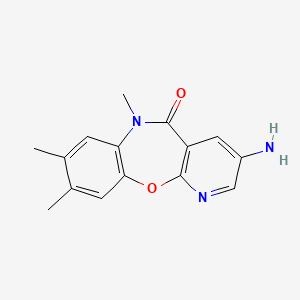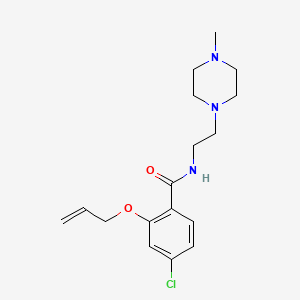
Benzamide, 2-(allyloxy)-4-chloro-N-(2-(4-methyl-1-piperazinyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 2-(allyloxy)-4-chloro-N-(2-(4-methyl-1-piperazinyl)ethyl)-: is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with an allyloxy group at the second position, a chlorine atom at the fourth position, and a 2-(4-methyl-1-piperazinyl)ethyl group at the nitrogen atom. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(allyloxy)-4-chloro-N-(2-(4-methyl-1-piperazinyl)ethyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with an appropriate amine to form the benzamide core.
Introduction of the Allyloxy Group: The allyloxy group can be introduced by reacting the benzamide core with allyl alcohol in the presence of a suitable catalyst, such as palladium on carbon, under mild reaction conditions.
Attachment of the Piperazine Moiety: The final step involves the reaction of the intermediate with 1-(2-chloroethyl)-4-methylpiperazine in the presence of a base, such as potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Benzamide, 2-(allyloxy)-4-chloro-N-(2-(4-methyl-1-piperazinyl)ethyl)- undergoes various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol, depending on the reaction conditions and reagents used.
Reduction: The benzamide core can be reduced to form the corresponding amine, which can undergo further functionalization.
Substitution: The chlorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
The major products formed from these reactions include epoxides, diols, amines, and various substituted derivatives, which can be further explored for their unique properties and applications.
科学研究应用
Benzamide, 2-(allyloxy)-4-chloro-N-(2-(4-methyl-1-piperazinyl)ethyl)- has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and can be used to study reaction mechanisms and pathways.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Benzamide, 2-(allyloxy)-4-chloro-N-(2-(4-methyl-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating various biochemical pathways. Additionally, it can interact with cell surface receptors, leading to changes in cellular signaling and function.
相似化合物的比较
Similar Compounds
Benzamide, 4-chloro-N-(2-(4-methyl-1-piperazinyl)ethyl)-: Lacks the allyloxy group, which may affect its reactivity and biological activity.
Benzamide, 2-(allyloxy)-N-(2-(4-methyl-1-piperazinyl)ethyl)-: Lacks the chlorine atom, which may influence its chemical properties and interactions.
Benzamide, 2-(allyloxy)-4-chloro-N-(2-(4-methyl-1-piperidinyl)ethyl)-: Contains a piperidine moiety instead of a piperazine moiety, which may alter its biological activity.
Uniqueness
The presence of both the allyloxy group and the chlorine atom, along with the piperazine moiety, makes Benzamide, 2-(allyloxy)-4-chloro-N-(2-(4-methyl-1-piperazinyl)ethyl)- unique. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
属性
CAS 编号 |
28046-04-0 |
|---|---|
分子式 |
C17H24ClN3O2 |
分子量 |
337.8 g/mol |
IUPAC 名称 |
4-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-2-prop-2-enoxybenzamide |
InChI |
InChI=1S/C17H24ClN3O2/c1-3-12-23-16-13-14(18)4-5-15(16)17(22)19-6-7-21-10-8-20(2)9-11-21/h3-5,13H,1,6-12H2,2H3,(H,19,22) |
InChI 键 |
WQEFWRPGXPWCDS-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCNC(=O)C2=C(C=C(C=C2)Cl)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


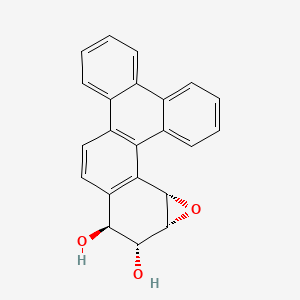
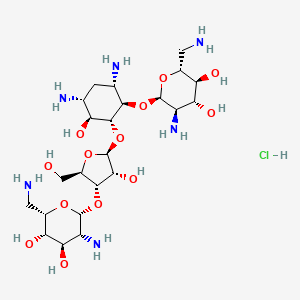

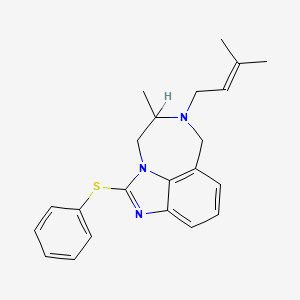
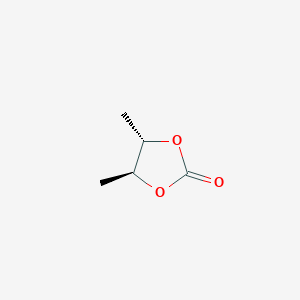

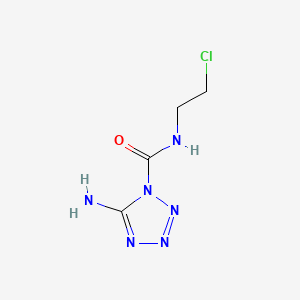
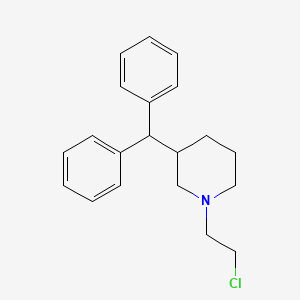
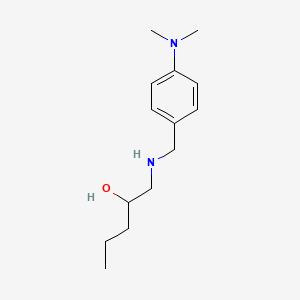
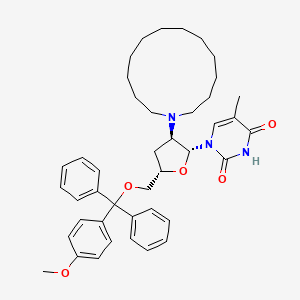
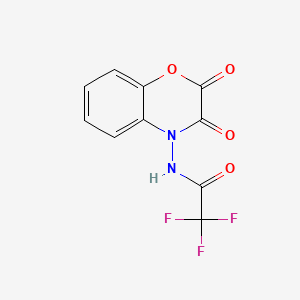
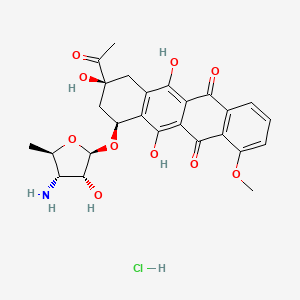
![ethyl N-[bis[(ethoxycarbonylamino)carbamoylamino]phosphorylcarbamoylamino]carbamate](/img/structure/B12797427.png)
